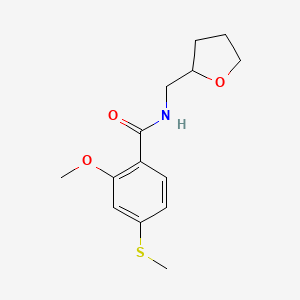![molecular formula C17H17IN2O3 B4928210 2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4928210.png)
2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MLN4924 and is synthesized using specific methods.
Wirkmechanismus
2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide inhibits the activity of NEDD8-activating enzyme, which is essential for the activation of the cullin-RING E3 ubiquitin ligase complex. This inhibition results in the accumulation of cullin-RING E3 substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide have been studied extensively. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, MLN4924 has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its specificity towards NEDD8-activating enzyme. This specificity allows for the selective inhibition of the cullin-RING E3 ubiquitin ligase complex, leading to cell cycle arrest and apoptosis in cancer cells. However, one of the limitations of using MLN4924 in lab experiments is its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the research on 2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide. One of the significant future directions is the development of more specific inhibitors of NEDD8-activating enzyme. Additionally, the potential use of MLN4924 in combination with other anti-cancer drugs is an area of research that has gained significant attention. The use of 2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in the treatment of other diseases, such as inflammatory disorders, is also an area of future research.
Synthesemethoden
2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is synthesized using a specific method. The synthesis involves the reaction of 2-iodobenzoic acid with N-(2-aminoethyl)-2-(2-methoxyethoxy)acetamide in the presence of a base. This reaction results in the formation of 2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in cancer research. MLN4924 has been found to inhibit the activity of NEDD8-activating enzyme, which is essential for the activation of the cullin-RING E3 ubiquitin ligase complex. This inhibition results in the accumulation of cullin-RING E3 substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[(2-iodobenzoyl)amino]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O3/c1-23-11-10-19-16(21)13-7-3-5-9-15(13)20-17(22)12-6-2-4-8-14(12)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBJPQYFGZUWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4928131.png)
![2,2-dibromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4928137.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4928146.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4928148.png)
![2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4928154.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4928163.png)
![(3aS*,5S*,9aS*)-2-(2-methylbenzyl)-5-(2-thienyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4928169.png)
![1-(4-chlorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4928193.png)
![4-isopropyl-6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B4928195.png)
![5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4928200.png)
![4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B4928208.png)

![lithium 3-[(4-propoxybenzoyl)amino]propanoate](/img/structure/B4928227.png)